(2-aminophenyl)[5-hydroxy-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
(2-aminophenyl)[5-hydroxy-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic compound characterized by its unique structure, which includes an aminophenyl group, a hydroxyphenyl group, and a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-aminophenyl)[5-hydroxy-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenyl ketone with a suitable pyrazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-aminophenyl)[5-hydroxy-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2-aminophenyl)[5-hydroxy-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins makes it valuable for understanding biological processes at the molecular level.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its efficacy in treating certain diseases due to its unique pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-aminophenyl)[5-hydroxy-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-methoxy-pyrimidin-4-ol: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Ethyl acetoacetate: Another compound with a similar backbone but different functional groups and applications.
Uniqueness
(2-aminophenyl)[5-hydroxy-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C17H14F3N3O2 |
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Molecular Weight |
349.31 g/mol |
IUPAC Name |
(2-aminophenyl)-[5-hydroxy-5-phenyl-3-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C17H14F3N3O2/c18-17(19,20)14-10-16(25,11-6-2-1-3-7-11)23(22-14)15(24)12-8-4-5-9-13(12)21/h1-9,25H,10,21H2 |
InChI Key |
FTPSWGUFUQFHDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3N)C(F)(F)F |
Origin of Product |
United States |
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